molecular formula C12H16ClNO2 B3069203 Rac-methyl (3R,4S)-4-phenylpyrrolidine-3-carboxylate hydrochloride CAS No. 2059917-87-0

Rac-methyl (3R,4S)-4-phenylpyrrolidine-3-carboxylate hydrochloride

Cat. No. B3069203
CAS RN: 2059917-87-0
M. Wt: 241.71
InChI Key: LBUJDEHQFGPGOH-VZXYPILPSA-N
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Description

Rac-methyl (3R,4S)-4-phenylpyrrolidine-3-carboxylate hydrochloride is a chemical compound with the CAS Number: 2402789-39-1 . It has a molecular weight of 290.19 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H16ClNO2.ClH/c1-8-3-4-9 (12 (14)5-8)10-6-15-7-11 (10)13 (16)17-2;/h3-5,10-11,15H,6-7H2,1-2H3;1H/t10-,11+;/m0./s1 . This code gives a complete description of the connectivity, tautomeric states, and stereochemistry of the molecule.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Stereochemistry and Pharmacology

Rac-methyl (3R,4S)-4-phenylpyrrolidine-3-carboxylate hydrochloride, similar to its structural analogs based on the pyrrolidin-2-one pharmacophore, has been explored for its potential in enhancing cognitive functions and facilitating memory processes. Studies indicate a direct relationship between the configuration of stereocenters in compounds like phenylpiracetam and their biological properties, highlighting the significance of stereochemistry in determining pharmacological effectiveness. Such compounds have been examined for their capacity to attenuate cognitive impairments associated with various conditions, underscoring the role of stereochemistry in optimizing therapeutic benefits (Veinberg et al., 2015).

Antioxidant, Microbiological, and Cytotoxic Activity

The structure-activity relationship of carboxylic acids, including compounds structurally related to rac-methyl (3R,4S)-4-phenylpyrrolidine-3-carboxylate hydrochloride, reveals their antioxidant, antimicrobial, and cytotoxic potential. These activities are influenced by the presence and arrangement of functional groups, suggesting that such compounds can serve as valuable agents in addressing oxidative stress, microbial infections, and cancerous cells. The effectiveness of these compounds is ranked based on their structural characteristics, pointing to the importance of molecular design in developing new therapeutic agents (Godlewska-Żyłkiewicz et al., 2020).

Epigenetic Regulation in Disease

The influence of methylation on epigenetic regulation, particularly in the pathogenesis of diseases like rheumatoid arthritis, underscores the potential of targeting epigenetic mechanisms in therapeutic interventions. Compounds affecting methylation pathways could offer new avenues for precision medicine, providing a framework for understanding how genetic and environmental factors converge in disease pathogenesis. Such insights could pave the way for novel drug development, emphasizing the role of epigenetic modifications in advancing personalized treatment strategies (Guo et al., 2020).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

properties

IUPAC Name

methyl (3S,4R)-4-phenylpyrrolidine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c1-15-12(14)11-8-13-7-10(11)9-5-3-2-4-6-9;/h2-6,10-11,13H,7-8H2,1H3;1H/t10-,11+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBUJDEHQFGPGOH-VZXYPILPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNCC1C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CNC[C@H]1C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rac-methyl (3R,4S)-4-phenylpyrrolidine-3-carboxylate hydrochloride

CAS RN

874367-19-8
Record name rac-methyl (3R,4S)-4-phenylpyrrolidine-3-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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